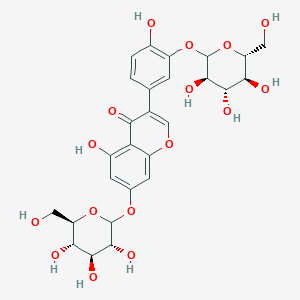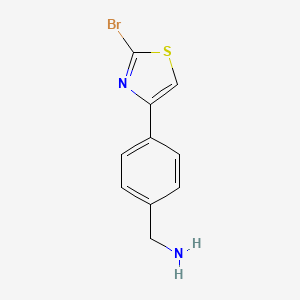
4-(2-Bromo-thiazol-4-YL)-benzylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-Bromo-thiazol-4-YL)-benzylamine is an organic compound that features a benzylamine group attached to a thiazole ring substituted with a bromine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Bromo-thiazol-4-YL)-benzylamine typically involves the bromination of thiazole followed by the introduction of the benzylamine group. One common method involves the reaction of 2-aminothiazole with bromine to form 2-bromo-thiazole. This intermediate is then reacted with benzylamine under suitable conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
4-(2-Bromo-thiazol-4-YL)-benzylamine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The thiazole ring can be oxidized or reduced under specific conditions.
Coupling Reactions: The benzylamine group can participate in coupling reactions to form larger molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution Reactions: Products include derivatives where the bromine atom is replaced by other functional groups.
Oxidation and Reduction Reactions: Products include oxidized or reduced forms of the thiazole ring.
Scientific Research Applications
4-(2-Bromo-thiazol-4-YL)-benzylamine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds.
Material Science: It can be used in the development of new materials with specific properties.
Biological Studies: It serves as a probe or ligand in biochemical assays.
Mechanism of Action
The mechanism of action of 4-(2-Bromo-thiazol-4-YL)-benzylamine depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The thiazole ring and benzylamine group can participate in hydrogen bonding, hydrophobic interactions, and other molecular interactions that influence its biological activity.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-thiazole
- Benzylamine
- 4-Bromo-benzylamine
Uniqueness
4-(2-Bromo-thiazol-4-YL)-benzylamine is unique due to the combination of the thiazole ring and benzylamine group, which imparts specific chemical and biological properties. This combination allows for versatile applications in various fields, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C10H9BrN2S |
|---|---|
Molecular Weight |
269.16 g/mol |
IUPAC Name |
[4-(2-bromo-1,3-thiazol-4-yl)phenyl]methanamine |
InChI |
InChI=1S/C10H9BrN2S/c11-10-13-9(6-14-10)8-3-1-7(5-12)2-4-8/h1-4,6H,5,12H2 |
InChI Key |
OXFWHBLWWPFECN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CN)C2=CSC(=N2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


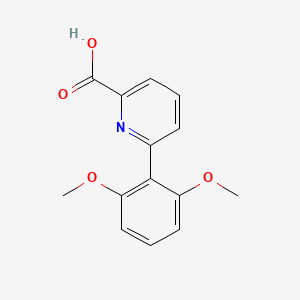
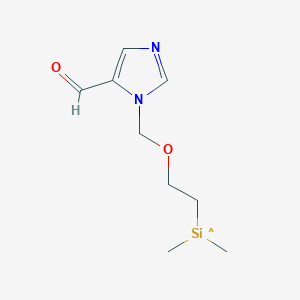


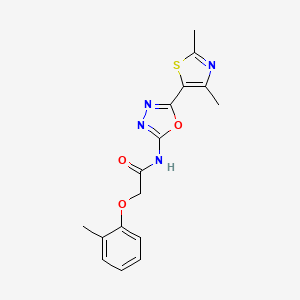
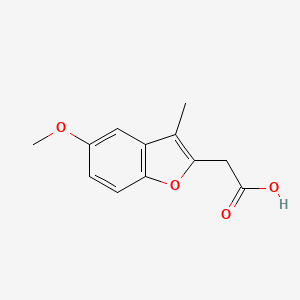
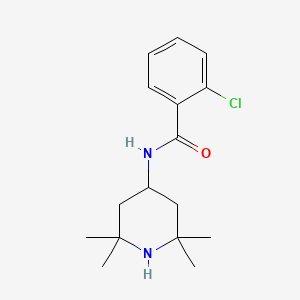
![Tert-butyl 1-(bromomethyl)-5-azaspiro[2.3]hexane-5-carboxylate](/img/structure/B14866017.png)
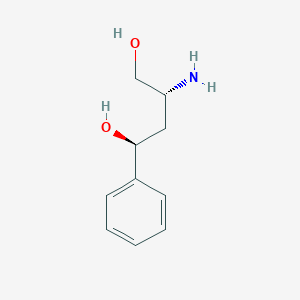
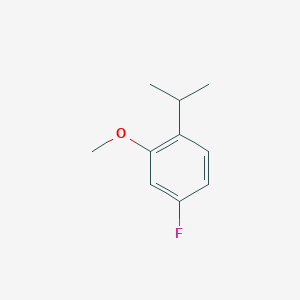
![2-Imidazo[1,2-A]pyrimidin-6-ylethanamine](/img/structure/B14866035.png)
![(1R,2R,4aS,6aS,6bR,10R,11R,12aR,14bS)-1,11-dihydroxy-10-[(Z)-3-(4-hydroxyphenyl)prop-2-enoyl]oxy-1,2,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid](/img/structure/B14866036.png)

